molecular formula C10H9ClO3 B019216 2-(Chlorocarbonyl)-3-methylphenyl acetate CAS No. 109987-15-7

2-(Chlorocarbonyl)-3-methylphenyl acetate

Cat. No. B019216
M. Wt: 212.63 g/mol
InChI Key: NJXKUNMWJPTXBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chlorocarbonyl)-3-methylphenyl acetate, also known as CMAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2-(Chlorocarbonyl)-3-methylphenyl acetate is not fully understood. However, studies have shown that it may act by inhibiting enzymes involved in various biological processes such as DNA synthesis and cell division.

Biochemical And Physiological Effects

2-(Chlorocarbonyl)-3-methylphenyl acetate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 2-(Chlorocarbonyl)-3-methylphenyl acetate can inhibit the growth of various cancer cell lines and bacteria. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. However, the exact mechanisms by which 2-(Chlorocarbonyl)-3-methylphenyl acetate exerts its effects are not fully understood.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-(Chlorocarbonyl)-3-methylphenyl acetate in lab experiments is its relatively simple synthesis method. Additionally, its potential applications in various fields make it a versatile compound for research. However, one of the limitations is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(Chlorocarbonyl)-3-methylphenyl acetate. One area of interest is the development of more efficient synthesis methods for 2-(Chlorocarbonyl)-3-methylphenyl acetate and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of 2-(Chlorocarbonyl)-3-methylphenyl acetate and its potential applications in various fields. Finally, the development of 2-(Chlorocarbonyl)-3-methylphenyl acetate-based drugs and materials may also be an area of future research.
Conclusion
In conclusion, 2-(Chlorocarbonyl)-3-methylphenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its relatively simple synthesis method, potential applications, and various biochemical and physiological effects make it a versatile compound for research. Further studies are needed to fully understand the mechanism of action of 2-(Chlorocarbonyl)-3-methylphenyl acetate and its potential applications in various fields.

Synthesis Methods

2-(Chlorocarbonyl)-3-methylphenyl acetate can be synthesized through the reaction of 2-chloro-3-methylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields 2-(Chlorocarbonyl)-3-methylphenyl acetate as a white crystalline solid that can be purified through recrystallization.

Scientific Research Applications

2-(Chlorocarbonyl)-3-methylphenyl acetate has been studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. In pharmaceuticals, 2-(Chlorocarbonyl)-3-methylphenyl acetate has been shown to exhibit antimicrobial and anticancer activities. In agrochemicals, it has been studied as a potential herbicide and insecticide. In materials science, 2-(Chlorocarbonyl)-3-methylphenyl acetate has been used as a precursor for the synthesis of various compounds such as metal-organic frameworks and polymers.

properties

CAS RN

109987-15-7

Product Name

2-(Chlorocarbonyl)-3-methylphenyl acetate

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

(2-carbonochloridoyl-3-methylphenyl) acetate

InChI

InChI=1S/C10H9ClO3/c1-6-4-3-5-8(14-7(2)12)9(6)10(11)13/h3-5H,1-2H3

InChI Key

NJXKUNMWJPTXBW-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OC(=O)C)C(=O)Cl

Canonical SMILES

CC1=C(C(=CC=C1)OC(=O)C)C(=O)Cl

synonyms

Benzoyl chloride, 2-(acetyloxy)-6-methyl- (9CI)

Origin of Product

United States

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